Compound Description: This compound serves as a crucial intermediate in synthesizing eszopiclone, a medication prescribed for insomnia. []
Relevance: This compound shares the core pyrrolo[3,4-b]pyrazine structure with 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The key structural difference lies in the presence of a 5-chloro-2-pyridyl substituent at the 6-position and two oxo groups at the 5- and 7-positions in this compound, compared to the 3-chloro and dihydro substitutions in the target compound. []
Compound Description: This group of compounds are synthesized via the regio- and chemoselective reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones using sodium borohydride in the presence of magnesium ions. This reaction favors the formation of the 7-hydroxy lactam over the 5-hydroxy isomer. [, ]
Relevance: These compounds are structurally related to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine by sharing the core pyrrolo[3,4-b]pyridine system. The primary differences lie in the presence of a hydroxyl group at the 7-position and an oxo group at the 5-position in these compounds, while the target compound has a chlorine substituent at the 3-position and lacks the hydroxyl and oxo groups. [, ]
Compound Description: The crystal structure of this compound has been studied, revealing weak intermolecular C—H⋯N hydrogen bonding. []
Relevance: This compound exhibits structural similarities to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine by sharing the core pyrrolo[3,4-b]pyridine system. The key structural difference is the presence of a benzyl group at the 6-position and two oxo groups at the 5- and 7-positions in this compound, compared to the 3-chloro and dihydro substitutions in the target compound. []
Compound Description: This compound and its derivatives have garnered significant attention for their potential medicinal applications. []
Relevance: This compound is structurally related to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, sharing the core pyrrolo[3,4-b]pyrazine system. The key structural difference lies in the presence of a methoxy group at the 2-position, a phenyl group at the 6-position, and two oxo groups at the 5- and 7-positions in this compound, compared to the 3-chloro and dihydro substitutions in the target compound. []
Compound Description: This compound and its derivatives are being investigated for their potential therapeutic applications. []
Relevance: This compound is structurally related to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, sharing the pyrrolo[3,4-b]pyrazine core structure. The key structural differences are the methoxy and phenyl substituents at the 3- and 6-positions, respectively, and the hydroxyl and oxo groups at the 7- and 5-positions, compared to the 3-chloro and dihydro substitutions in the target compound. []
Compound Description: This compound, known as zopiclone, is a non-benzodiazepine hypnotic agent used to treat insomnia. Pharmaceutical formulations of zopiclone aim to optimize its aqueous solubility and dissolution properties for oral administration. [, , , , ]
Relevance: This compound shares the core pyrrolo[3,4-b]pyrazine structure with 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The key structural difference lies in the presence of a 5-chloro-2-pyridyl substituent at the 6-position, a (4-methyl-1-piperazinyl)carbonyloxy group at the 5-position, and an oxo group at the 7-position in zopiclone, compared to the 3-chloro and dihydro substitutions in the target compound. [, , , , ]
Compound Description: These compounds are synthesized through a Smiles-type rearrangement from 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy]acetamides. []
Relevance: Although these compounds do not share the exact core structure with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, they belong to the same broad chemical class of fused pyridine derivatives. The presence of a cyclopentane ring fused to the pyridine core in these compounds, compared to the pyrrole ring in the target compound, represents the main structural difference. Additionally, these compounds feature amino and nitrile substituents, which are absent in the target compound. []
2-(Hydroxymethyl)-3-pyridinecarboxamides
Compound Description: These compounds are derived from 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones and can be further converted into furo[3,4-b]pyridin-5(7H)-one (azaphthalide). []
Relevance: These compounds are structurally related to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine through their common precursor, 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones. While the target compound retains the pyrrole ring, these compounds represent a ring-opened form, transforming into a pyridine ring with hydroxymethyl and carboxamide substituents. []
2-(Hydroxymethyl)nicotinamide
Compound Description: This compound is a major product formed during the thermally controlled reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride at room temperature. []
Relevance: Although this compound does not share the complete core structure with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, it represents a ring-opened form of the pyrrolo[3,4-b]pyridine system. The key structural difference is the presence of a hydroxymethyl group at the 2-position and a carboxamide group at the 3-position in this compound, compared to the fused pyrrole ring and the 3-chloro substitution in the target compound. []
Compound Description: This polyheterocyclic compound is synthesized through a multi-step process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []
Compound Description: This polyheterocyclic compound is synthesized through a one-pot process involving an Ugi-Zhu three-component reaction followed by a cascade of aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []
Compound Description: This compound serves as a central scaffold for developing antifolate agents with potential antiparasitic activity, particularly against malaria. []
Compound Description: This compound is a cyclic analog of nicethamide, a respiratory and circulatory stimulant, synthesized for its potential analeptic activity. []
Compound Description: This series of compounds is synthesized by reacting 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with malononitrile in the presence of sodium and an alcohol. []
Relevance: While these compounds do not share the exact core structure with 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, they belong to a similar class of fused pyridine derivatives. The key structural difference is the presence of a benzo[6,7]cyclohepta[1,2-b] system fused to the pyridine ring, compared to the pyrrole ring in the target compound. []
Compound Description: This series of compounds was synthesized and evaluated as potential antagonists for the A1 adenosine receptor (A1 AR). []
Relevance: Although these compounds do not share the exact core structure with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, they belong to the same broad chemical class of fused pyridine derivatives. The presence of a pyrazolo[3,4-b]pyridine core in these compounds, compared to the pyrrolo[3,4-b]pyridine core in the target compound, represents the main structural difference. Additionally, these compounds feature various substituents, including an ethyl ester, amino, and a 2-chloro-2-phenylethyl group, which are absent in the target compound. []
3-(Nitrobenzylidene)-2,4(3H,5H)-furandiones
Compound Description: These compounds are intermediates used in the Hantzsch-pyridine synthesis. Their reaction with enaminocarbonyl compounds leads to either hexahydro-7a-hydroxyfuro[3,4-b]-pyridines or 6,7-dihydrophthalides, depending on the substitution pattern and reaction conditions. [, ]
Relevance: Although these compounds do not share the complete core structure with 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, they are used as building blocks for synthesizing related fused pyridine derivatives, highlighting their relevance in heterocyclic chemistry. [, ]
Furo[3,4-b]pyridine-5,7-dione
Compound Description: This compound is synthesized from quinolinic acid and serves as a precursor to various substituted imines derived from quinolinic acid. []
Relevance: This compound, while lacking the pyrrole ring, shares the pyridine core and the 3,4-b fusion pattern with 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This highlights its role as a potential building block in synthesizing structurally related compounds. []
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Compound Description: This compound is synthesized from furo[3,4-b]pyridine-5,7-dione and is used as a key intermediate in synthesizing a series of substituted imines. []
Relevance: This compound shares the complete core structure with 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The key structural difference lies in the presence of two oxo groups at the 5- and 7-positions in this compound, compared to the 3-chloro and dihydro substitutions in the target compound. []
Compound Description: This compound is synthesized from 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and is further reacted with substituted anilines to form various imines. []
Compound Description: This compound is synthesized from quinolinic acid and serves as a precursor to substituted imines via a multi-step synthesis. []
Relevance: This compound contains the pyrrolo[3,4-b]pyridine core structure, directly linking it to 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The key structural difference lies in the presence of a 4-(chlorosulfonyl)phenyl group at the 6-position and two oxo groups at the 5- and 7-positions in this compound, compared to the 3-chloro and dihydro substitutions in the target compound. []
3-Chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones and 3-Chloro-1-aryl-6,7-dimethyl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones
Compound Description: These classes of pyrrolo[2,3-b]quinoxalines are synthesized through the condensation of o-phenylenediamine or 4,5-dimethyl-1,2-aminobenzene with N-aryl-3,4-dichloro-maleimides. Studies show that several compounds within these series exhibit promising anticancer and antimicrobial activities. []
Relevance: While these compounds do not share the exact core structure with 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, they are structurally related as both are fused heterocyclic systems containing a pyrrole ring. The key difference lies in the fusion partner and additional substituents; the pyrrolo[2,3-b]quinoxalines contain a quinoxaline system, while the target compound has a pyridine ring. Additionally, they feature various aryl substituents and chlorine atoms absent in the target compound. []
6,7-Dihydro-5H-pyrrolo[3,4-d]thiazole
Compound Description: This structural motif represents the core element of a series of RORγt inverse agonists developed by Vitae Pharmaceuticals, as described in their initial patent application (WO2014179564). []
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
Compound Description: This structural motif serves as the central core for a novel class of RORγt inverse agonists developed by Vitae Pharmaceuticals, as detailed in their later patent application (WO2015116904). This chemical class ultimately led to the identification of VTP-43742, their lead clinical candidate for RORγt inhibition. []
Relevance: This structure represents the most closely related compound to 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, sharing an identical core structure. The only difference lies in the absence of the chlorine substituent at the 3-position in 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This highlights the significance of this core structure in medicinal chemistry, particularly for developing RORγt inhibitors. []
Overview
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound characterized by a unique structure that integrates a pyrrole ring fused to a pyridine ring. This compound is notable for its reactivity and biological activity, making it a valuable building block in pharmaceutical chemistry and the development of bioactive molecules. It has been identified as an inhibitor of receptor-interacting protein kinase 1, which plays a crucial role in necroptosis, a regulated form of cell death.
Source
This compound can be synthesized through various chemical methods, often involving cyclization reactions with appropriate precursors. The availability of starting materials and the specific synthetic route can influence its production in both laboratory and industrial settings.
Classification
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine falls under the category of nitrogen-containing heterocycles. Its classification is significant due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
Synthesis Analysis
Methods
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves cyclization reactions. One common method includes the reaction of 2-chloropyridine with suitable amines under basic conditions. Sodium hydride or potassium carbonate is often used as a base to facilitate the cyclization process. The reaction is generally performed under elevated temperatures to promote the formation of the desired product.
Technical Details
Reaction Conditions: The synthesis usually requires heating the reaction mixture to enhance cyclization efficiency.
Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis
Structure
The molecular structure of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine features:
A fused pyrrole and pyridine ring system.
A chlorine atom at the 3-position of the pyrrole ring.
Data
The compound's molecular formula is C8H8ClN, with a molecular weight of approximately 169.61 g/mol. The structural integrity and stereochemistry are critical for its biological activity and reactivity.
Chemical Reactions Analysis
Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine participates in several chemical reactions:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction processes can yield corresponding amine derivatives.
Substitution: Nucleophilic substitution can occur at the chlorine atom, allowing for the introduction of various functional groups.
Technical Details
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: Amines or thiols under basic conditions for substitution reactions.
Mechanism of Action
The mechanism by which 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its biological effects involves modulation of cellular signaling pathways. It has been shown to induce cell cycle arrest at the G1/S phase in certain cancer cell lines, effectively inhibiting cell proliferation. This action is primarily mediated through its interaction with various enzymes and proteins involved in cell signaling and metabolism.
Physical and Chemical Properties Analysis
Physical Properties
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is typically a solid at room temperature with specific melting points that vary based on purity and synthesis conditions.
Chemical Properties
The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water. Its reactivity profile allows it to engage in various chemical transformations relevant to synthetic organic chemistry.
Applications
Scientific Uses
Due to its structural characteristics and biological activity, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is utilized in:
Pharmaceutical Development: As a scaffold for designing new drugs targeting specific diseases.
Biochemical Research: To study cellular mechanisms and pathways influenced by necroptosis and other forms of programmed cell death.
Its potential applications extend into areas such as cancer therapy and neuroprotection due to its ability to modulate critical cellular processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.